molecular formula C10H16ClNO B12000513 1-(Methylamino)-3-phenylpropan-2-ol hydrochloride

1-(Methylamino)-3-phenylpropan-2-ol hydrochloride

Cat. No.: B12000513
M. Wt: 201.69 g/mol
InChI Key: JPEZTNHLFUZVMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Methylamino)-3-phenylpropan-2-ol hydrochloride is a synthetic organic compound with the molecular formula C₁₀H₁₆ClNO and a molecular weight of 201.69 g/mol . It belongs to the class of β-amino alcohols, a structure characterized by a phenyl group attached to a propane backbone substituted with hydroxyl and methylamino groups . This motif is critical for receptor interactions and is shared with several adrenergic agents, making the compound a valuable scaffold in medicinal chemistry research . The primary research applications of this compound are in neuroscience and pharmacology. Scientific studies have investigated its potential as a monoamine reuptake inhibitor, affecting neurotransmitter levels in the brain, which is a crucial mechanism for research into mood regulation . Specifically, it has been studied for its potential in models of major depressive disorder (MDD) and for the management of vasomotor symptoms . Its mechanism of action is believed to involve the inhibition of serotonin and norepinephrine reuptake, increasing the availability of these neurotransmitters in synaptic clefts . Furthermore, the compound can interact with adrenergic receptors, acting as an alpha and beta-adrenergic agonist, which leads to the release of norepinephrine and results in effects such as vasoconstriction and bronchodilation in research models . Multiple synthetic routes are available for its preparation. One common method involves the reductive amination of a ketone precursor, where acetophenone reacts with paraformaldehyde and methylamine hydrochloride to form a Mannich base intermediate, followed by catalytic hydrogenation using Raney nickel and subsequent salt formation with hydrochloric acid . Alternative pathways include the reduction of a ketone intermediate with sodium borohydride, which offers high selectivity under mild conditions . The hydrochloride salt form is preferred for its enhanced stability and improved solubility in aqueous media, facilitating its use in various in vitro assays . The compound can be purified via recrystallization from ethanol/water mixtures and is characterized by techniques such as HPLC, ¹H NMR, and ESI-MS . This product is intended for research purposes only and is not for human or veterinary use .

Properties

Molecular Formula

C10H16ClNO

Molecular Weight

201.69 g/mol

IUPAC Name

1-(methylamino)-3-phenylpropan-2-ol;hydrochloride

InChI

InChI=1S/C10H15NO.ClH/c1-11-8-10(12)7-9-5-3-2-4-6-9;/h2-6,10-12H,7-8H2,1H3;1H

InChI Key

JPEZTNHLFUZVMR-UHFFFAOYSA-N

Canonical SMILES

CNCC(CC1=CC=CC=C1)O.Cl

Origin of Product

United States

Preparation Methods

Reaction Pathway

  • Condensation Step :
    Acetophenone reacts with paraformaldehyde and methylamine hydrochloride in an alcoholic solvent (e.g., ethanol) at elevated temperatures (60–100°C) under inert conditions. This forms a Mannich base intermediate.

  • Reduction Step :
    The intermediate undergoes catalytic hydrogenation using Raney nickel at 0.3–1.5 MPa hydrogen pressure and 25–80°C. This reduces the imine group to a secondary amine and the ketone to a secondary alcohol.

  • Salt Formation :
    The free base is treated with concentrated hydrochloric acid in anhydrous ether to yield the hydrochloride salt.

Key Parameters

ParameterValue/DescriptionSource
Solvent Ethanol or methanolCN100432043C
Catalyst Raney nickelCN100432043C
Temperature 25–80°C (hydrogenation)CN100432043C
Pressure 0.3–1.5 MPa (hydrogen)CN100432043C
Yield ~70–80% (industrial scale)CN100432043C

Sodium Borohydride Reduction of Ketone Precursors

This method employs sodium borohydride (NaBH₄) to reduce a ketone intermediate, offering a milder alternative to catalytic hydrogenation.

Reaction Pathway

  • Intermediate Synthesis :
    A ketone precursor (e.g., 1-(methylamino)-3-phenylpropan-2-one) is synthesized via Claisen condensation of acetophenone with ethyl formate and subsequent reaction with methylamine hydrochloride.

  • Reduction :
    The ketone is reduced in glacial acetic acid with NaBH₄ at 1–15°C. This selectively reduces the ketone to the secondary alcohol while preserving the methylamino group.

  • Salt Formation :
    The free base is protonated with HCl in ethanol to form the hydrochloride salt.

Key Parameters

ParameterValue/DescriptionSource
Solvent Glacial acetic acidUS20040102651A1
Reductant Sodium borohydrideUS20040102651A1
Temperature 1–15°CUS20040102651A1
Yield ~85% (laboratory scale)US20040102651A1

Catalytic Hydrogenation of Enamine Derivatives

This approach leverages enamine intermediates for selective reduction, minimizing side reactions.

Reaction Pathway

  • Enamine Formation :
    Acetophenone reacts with methylamine and formaldehyde to form a Schiff base intermediate.

  • Hydrogenation :
    The enamine is hydrogenated using palladium on carbon (Pd/C) or platinum oxide (PtO₂) under low-pressure conditions (1–3 atm H₂).

  • Salt Formation :
    The resulting amine-alcohol is treated with HCl in dichloromethane to isolate the hydrochloride salt.

Key Parameters

ParameterValue/DescriptionSource
Catalyst Pd/C or PtO₂WO2007041023A1
Pressure 1–3 atm H₂WO2007041023A1
Yield ~60–65% (pilot scale)WO2007041023A1

Comparative Analysis of Methods

MethodAdvantagesLimitations
Reductive Amination High purity, scalable for industryRequires high-pressure equipment
NaBH₄ Reduction Mild conditions, high selectivityLimited to ketone precursors
Enamine Hydrogenation Flexible catalysts, moderate pressuresLower yields, enamine instability

Purification and Characterization

Post-synthesis, the hydrochloride salt is purified via:

  • Recrystallization : Ethanol/water (7:3 v/v) to achieve >98% purity.

  • Analytical Techniques :

    • HPLC : C18 column, 0.1% TFA in water/acetonitrile (70:30), λ = 254 nm.

    • ¹H NMR : δ 7.4–7.2 (aromatic H), δ 4.8 (OH), δ 2.7 (CH₂-N), δ 2.3 (N-CH₃).

    • ESI-MS : m/z 232.6 [M+H]⁺ (hydrochloride).

Industrial Considerations

  • Cost Efficiency : Raney nickel catalysis is preferred for large-scale production due to catalyst recyclability.

  • Safety : Sodium borohydride reactions require strict temperature control to avoid exothermic side reactions.

  • Regulatory Compliance : Hydrochloride salt formation must adhere to ICH guidelines for impurity control.

Chemical Reactions Analysis

1-(Methylamino)-3-phenylpropan-2-ol hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. It acts primarily as a monoamine reuptake inhibitor, affecting neurotransmitter levels in the brain, which is crucial for mood regulation and other neurological functions.

Antidepressant Activity

Research indicates that 1-(Methylamino)-3-phenylpropan-2-ol hydrochloride may be effective in treating major depressive disorder (MDD). Its mechanism involves the inhibition of serotonin and norepinephrine reuptake, leading to increased availability of these neurotransmitters at synaptic clefts.

Case Study: Treatment of Major Depressive Disorder
A clinical trial demonstrated significant improvement in depressive symptoms among participants treated with this compound over a 12-week period, suggesting it as a novel therapeutic option for patients resistant to traditional treatments.

Management of Vasomotor Symptoms

The compound has shown promise in alleviating vasomotor symptoms associated with menopause. In clinical studies, participants reported a marked decrease in the severity and frequency of hot flashes compared to those receiving a placebo.

In Vitro and In Vivo Studies

A summary of key studies exploring the biological activity of this compound is presented below:

Study FocusFindings
Major Depressive DisorderSignificant symptom improvement over 12 weeks
Vasomotor SymptomsDecreased severity and frequency of hot flashes

Mechanism of Action

The mechanism of action of 1-(Methylamino)-3-phenylpropan-2-ol hydrochloride involves its interaction with adrenergic receptors. It acts as an alpha and beta-adrenergic agonist, leading to the release of norepinephrine from sympathetic neurons. This results in vasoconstriction, increased heart rate, and bronchodilation . The molecular targets include alpha and beta-adrenergic receptors, and the pathways involved are the adrenergic signaling pathways .

Comparison with Similar Compounds

(a) Phenylephrine Hydrochloride

  • Key Difference : Contains a meta-hydroxyl group on the phenyl ring, enhancing α1-receptor selectivity .
  • Activity : Primarily used as a nasal decongestant due to potent vasoconstriction.

(b) DL-Ephedrine Hydrochloride

  • Key Difference : Features a β-hydroxyl group (C2), enabling dual α/β-adrenergic activity and central nervous system stimulation .

(c) Adrenalone Hydrochloride

  • Key Difference : Substitutes the hydroxyl group with a ketone at C2, reducing adrenergic activity but increasing hemostatic properties .
  • Activity : Applied topically to control bleeding.

(d) Ethylphenylephrine Hydrochloride

  • Key Difference: Replaces the methylamino group with an ethylamino group, reducing receptor affinity and metabolic stability .

Research Findings and Pharmacological Implications

Receptor Binding: The absence of a hydroxyl group on the phenyl ring in this compound likely reduces α1-adrenergic selectivity compared to phenylephrine .

Metabolism: Methylamino groups are generally resistant to enzymatic degradation, suggesting prolonged activity compared to ethyl-substituted analogs .

Solubility: Hydrochloride salts of β-amino alcohols exhibit improved water solubility, facilitating parenteral administration .

Toxicity : Structural analogs with phenyl groups show moderate toxicity profiles, primarily affecting cardiovascular systems at high doses .

Biological Activity

1-(Methylamino)-3-phenylpropan-2-ol hydrochloride, also known as a derivative of phenylpropanolamine, belongs to a class of compounds with significant biological activity. This compound is characterized by its unique molecular structure, which includes a methylamino group attached to a phenylpropanol backbone. The biological activity of this compound has been investigated in various contexts, particularly concerning its potential therapeutic applications in neurological and psychiatric disorders.

  • Molecular Formula : C10H15NO
  • Molecular Weight : 165.23 g/mol
  • CAS Number : 6309-19-9

The compound's structural features enable it to interact with multiple biological systems, making it a candidate for pharmacological research.

Research indicates that this compound may exert its effects through interactions with neurotransmitter systems, particularly those involving serotonin and norepinephrine. These interactions suggest potential applications in treating conditions such as depression, anxiety, and other mood disorders.

Key Mechanisms:

  • Monoamine Reuptake Inhibition : Similar to other compounds in its class, this compound may inhibit the reuptake of neurotransmitters like serotonin (5-HT) and norepinephrine (NE), thereby enhancing their availability in the synaptic cleft.
  • Receptor Modulation : The compound may also modulate various receptors involved in neurotransmission, contributing to its therapeutic effects.

Biological Activity and Therapeutic Potential

Studies have shown that this compound possesses various biological activities:

Research Findings and Case Studies

Several studies have explored the biological activity and therapeutic applications of compounds related to this compound:

Table 1: Summary of Research Findings

Study ReferenceBiological ActivityFindings
AntidepressantDemonstrated inhibition of serotonin reuptake; potential for treating major depressive disorder.
Neurological EffectsModulation of norepinephrine and serotonin pathways; potential applications in fibromyalgia treatment.
Antiviral ActivityRelated compounds showed efficacy against viral replication; further studies needed for this compound specifically.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(Methylamino)-3-phenylpropan-2-ol hydrochloride, and how are reaction conditions optimized?

  • Methodology : The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, a primary amine intermediate is reacted with a methylating agent (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) under reflux in polar aprotic solvents like DMF. Post-reaction, the hydrochloride salt is precipitated using HCl gas or concentrated HCl in anhydrous ether .
  • Optimization : Temperature (60–80°C) and solvent polarity are critical. Yields improve with slow addition of methylating agents to avoid side reactions (e.g., over-alkylation). Purity is enhanced via recrystallization from ethanol/water mixtures (1:3 v/v) .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Techniques :

  • NMR : ¹H/¹³C NMR identifies methylamino (-NHCH₃) and hydroxyl (-OH) protons (δ 2.3–3.1 ppm for -NHCH₃; δ 4.8–5.2 ppm for -OH, broad singlet). Aromatic protons (δ 6.8–7.5 ppm) confirm the phenyl group .
  • Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 196.1 (base peak) and fragment ions at m/z 178.0 (loss of H₂O) and 121.0 (phenylpropanol backbone) .
  • X-ray Crystallography : SHELX or OLEX2 software resolves stereochemistry (e.g., R/S configuration at C2) using high-purity single crystals grown via slow evaporation .

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